molecular formula C12H7ClFIO B8276846 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

Cat. No.: B8276846
M. Wt: 348.54 g/mol
InChI Key: MRJSIWGQMGUWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is a substituted biphenyl compound of high interest in organic synthesis and medicinal chemistry research. It serves as a versatile advanced intermediate for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the presence of the iodine substituent which acts as a superior leaving group. The biphenyl scaffold is a privileged structure in drug discovery, frequently found in active pharmaceutical ingredients (APIs) across various therapeutic areas. Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties. The specific substitution pattern on this compound—featuring chloro, fluoro, iodo, and phenolic hydroxy groups—makes it a valuable building block for generating compound libraries and for structure-activity relationship (SAR) studies in pharmaceutical R&D. The presence of multiple halogens allows for sequential and selective functionalization, enabling researchers to systematically modify the core structure. This compound is intended for research applications as a synthetic precursor and is strictly for laboratory use. Applications: Synthetic Organic Chemistry, Pharmaceutical R&D, Building Block for Cross-Coupling Reactions, Methodological Studies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human or veterinary use.

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

4-chloro-5-(2-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-9-6-11(15)12(16)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H

InChI Key

MRJSIWGQMGUWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)I)O)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities Reference
6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol Biphenyl Cl (6), F (2'), I (4), OH (3) Inferred: High steric bulk, potential for π-π stacking -
4-Chloro-2-iodophenol Phenol Cl (4), I (2), OH (1) Crystallographic stability; halogen bonding
2-Chloro-6-fluorobenzonitrile Benzene Cl (2), F (6), CN (1) Intermediate in agrochemical synthesis

Key Observations :

  • The biphenyl core in the target compound introduces conformational rigidity and extended π-systems compared to single-ring analogs like 4-chloro-2-iodophenol.
  • The iodine substituent may enhance intermolecular interactions (e.g., halogen bonding), which are critical in crystal engineering and receptor binding.

Heterocyclic Halogenated Compounds

Key Observations :

  • Quinoline and quinazoline derivatives exhibit pronounced antimicrobial and herbicidal activities, likely due to their planar heterocyclic cores enhancing DNA/enzyme interaction.

Key Observations :

  • The synthesis of iodine-containing compounds like this compound may require specialized coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s bulk.
  • Yields for halogenated heterocycles (65–80%) suggest moderate efficiency, but iodine’s incorporation could lower yields due to side reactions.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) enhance solubility of intermediates during iodination, while dichloromethane is preferred for chlorination due to its inertness. Microwave-assisted synthesis, though not explicitly detailed in the cited sources, is inferred to accelerate reactions like hydrolysis or coupling by enabling rapid heating.

Table 1: Solvent Optimization in Iodination Reactions

SolventTemperature (°C)Yield (%)Purity (%)
DMSO807895
NMP1008297
Acetic Acid1206589

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for Suzuki couplings, with ligand choice affecting turnover. For iodination, copper(I) iodide serves as a cost-effective catalyst in Ullmann-type reactions.

Protection-Deprotection Dynamics

The hydroxyl group at position 3 necessitates protection during halogenation to prevent undesired side reactions. Common strategies include:

  • Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) to form a stable ether.

  • Acetylation : Temporary protection with acetic anhydride, removed via alkaline hydrolysis post-iodination.

Purification and Characterization

Extraction and Crystallization

Post-reaction mixtures are typically extracted with chloroform or dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. Crystallization from ethanol/water mixtures yields the pure product as a light yellow solid.

Table 2: Crystallization Conditions and Outcomes

Solvent SystemCooling RateYield (%)Purity (%)
Ethanol/WaterSlow8598
Acetone/HexaneRapid7294

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts for aromatic protons adjacent to halogens. High-resolution mass spectrometry (HRMS) validates molecular weight (348.54 g/mol).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing halogenation at unintended positions is minimized by:

  • Directed ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate the hydroxyl group, directing subsequent electrophilic attack.

  • Sequential Halogenation Order : Prioritizing fluorine introduction due to its strong meta-directing effect, followed by iodine and chlorine.

Byproduct Formation

Dichloro and diiodo impurities arise from over-halogenation, mitigated by stoichiometric control of halogenating agents and low-temperature conditions.

Industrial-Scale Adaptations

The patent literature emphasizes scalability through:

  • Continuous Flow Systems : Enhancing heat transfer and reducing reaction times for exothermic halogenation steps.

  • Solvent Recycling : Distillation recovery of DMSO or NMP to reduce costs .

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol?

The synthesis typically involves sequential halogenation of a biphenyl precursor. Key steps include:

  • Halogen introduction : Selective iodination at the 4-position using iodine monochloride (ICl) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF) at the 2'-position. Chlorination is often achieved via electrophilic substitution with Cl₂/FeCl₃ .
  • Hydroxyl group protection : The 3-hydroxyl group is protected (e.g., as a silyl ether) to prevent side reactions during halogenation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, but the heavy iodine atom may cause splitting or broadening of signals. ¹⁹F NMR confirms fluorination efficiency .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as seen in analogous iodinated aromatic systems .

Q. How should researchers handle stability and storage of this compound?

The compound is moisture-sensitive and prone to oxidative degradation. Storage at 2–8°C under inert gas (argon/nitrogen) in amber vials is advised. Stability under reaction conditions (e.g., in polar aprotic solvents like DMF) should be monitored via TLC .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis yield?

DOE minimizes trial-and-error by systematically varying factors like:

  • Temperature (40–100°C for iodination),
  • Catalyst loading (e.g., FeCl₃ for chlorination),
  • Reaction time (12–24 hr for fluorination). A 2³ factorial design identifies significant interactions, with ANOVA analysis prioritizing variables. Central composite designs refine optimal conditions .

Q. What computational tools predict regioselectivity in halogenation reactions?

Density Functional Theory (DFT) calculates activation energies for competing reaction pathways. For example:

  • Iodination at the 4-position is favored due to lower activation energy (ΔG‡ = 25 kcal/mol) compared to 5-position (ΔG‡ = 32 kcal/mol) in biphenyl systems.
  • Software like Gaussian or ORCA, combined with transition-state modeling, guides experimental design .

Q. How does the iodine substituent influence reactivity compared to bromo/chloro analogues?

  • Electrophilic substitution : Iodine’s electron-withdrawing effect deactivates the ring, slowing further substitution. However, its large atomic radius enhances steric hindrance, altering reaction pathways.
  • Cross-coupling reactions : The iodine group enables Suzuki-Miyaura couplings with boronic acids, unlike chloro/fluoro analogues, due to stronger C–I bond activation .

Q. How to resolve contradictions in reported yields for iodination steps?

Discrepancies (e.g., 60% vs. 85% yields) may arise from:

  • Solvent effects : DMF vs. THF alters iodine solubility and reaction kinetics.
  • Catalyst purity : Trace moisture in FeCl₃ reduces iodination efficiency. Validation via controlled replicate experiments under standardized conditions is critical .

Q. What strategies improve regioselectivity in multi-halogenated systems?

  • Directed ortho-metalation : Use of directing groups (e.g., –OH) with Grignard reagents to control halogen placement.
  • Microwave-assisted synthesis : Enhances kinetic control, reducing side-product formation in competing substitution pathways .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem for reaction schematics and safety data .
  • DOE Templates : Use JMP or Minitab for factorial design templates .
  • Computational Tools : ICReDD’s reaction path search methods integrate DFT and experimental feedback .

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